molecular formula C15H23BrN2O2 B13531849 Tert-butyl (1-amino-4-(4-bromophenyl)butan-2-yl)carbamate

Tert-butyl (1-amino-4-(4-bromophenyl)butan-2-yl)carbamate

Cat. No.: B13531849
M. Wt: 343.26 g/mol
InChI Key: HJIJXKZGTWWTCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (1-amino-4-(4-bromophenyl)butan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenylbutan-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution . The reaction mixture is stirred at low temperatures and then allowed to reach room temperature, where it is stirred for an extended period to complete the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is often purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-amino-4-(4-bromophenyl)butan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Tert-butyl (1-amino-4-(4-bromophenyl)butan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl (1-amino-4-(4-bromophenyl)butan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-amino-4-(4-bromophenyl)butan-2-yl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H23BrN2O2

Molecular Weight

343.26 g/mol

IUPAC Name

tert-butyl N-[1-amino-4-(4-bromophenyl)butan-2-yl]carbamate

InChI

InChI=1S/C15H23BrN2O2/c1-15(2,3)20-14(19)18-13(10-17)9-6-11-4-7-12(16)8-5-11/h4-5,7-8,13H,6,9-10,17H2,1-3H3,(H,18,19)

InChI Key

HJIJXKZGTWWTCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)Br)CN

Origin of Product

United States

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